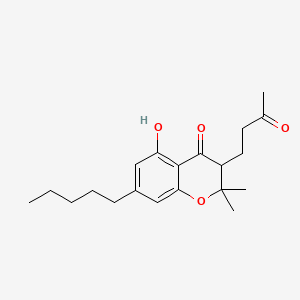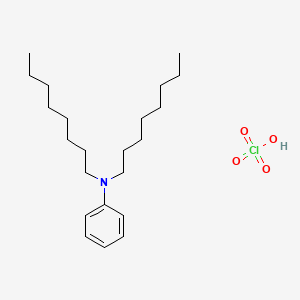
N,N-dioctylaniline;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dioctylaniline;perchloric acid is a compound formed by the combination of N,N-dioctylaniline and perchloric acid N,N-Dioctylaniline is an organic compound with the formula C22H39N, while perchloric acid is a mineral acid with the formula HClO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,N-dioctylaniline typically involves the alkylation of aniline with octyl halides under basic conditions. The reaction can be represented as follows:
C6H5NH2+2C8H17X→C6H5N(C8H17)2+2HX
where X is a halide such as chlorine or bromine.
For the preparation of N,N-dioctylaniline;perchloric acid, N,N-dioctylaniline is reacted with perchloric acid. The reaction is typically carried out in a non-aqueous solvent such as glacial acetic acid to ensure complete reaction and to avoid hydrolysis of perchloric acid .
Industrial Production Methods
Industrial production of N,N-dioctylaniline involves large-scale alkylation processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure complete conversion of aniline to N,N-dioctylaniline. The resulting product is then purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dioctylaniline;perchloric acid undergoes various chemical reactions, including:
Acid-Base Reactions: As a weak base, N,N-dioctylaniline can react with strong acids like perchloric acid to form salts.
Oxidation: N,N-Dioctylaniline can be oxidized to form corresponding N-oxides.
Substitution: The aromatic ring of N,N-dioctylaniline can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: N,N-Dioctylaniline N-oxide.
Substitution: Brominated or nitrated derivatives of N,N-dioctylaniline.
Aplicaciones Científicas De Investigación
N,N-Dioctylaniline;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of N,N-dioctylaniline;perchloric acid involves its interaction with molecular targets through acid-base reactions and electrophilic substitution. The perchloric acid component acts as a strong acid, facilitating protonation and subsequent reactions. The N,N-dioctylaniline component can interact with various substrates through its aromatic ring and alkyl chains, enabling a range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: Similar structure but with methyl groups instead of octyl groups.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of octyl groups.
N,N-Dibutylaniline: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
N,N-Dioctylaniline;perchloric acid is unique due to the presence of long alkyl chains (octyl groups) which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and influence the compound’s solubility and reactivity compared to its shorter-chain analogs .
Propiedades
Número CAS |
59157-26-5 |
|---|---|
Fórmula molecular |
C22H40ClNO4 |
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
N,N-dioctylaniline;perchloric acid |
InChI |
InChI=1S/C22H39N.ClHO4/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2;2-1(3,4)5/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
SGOXQZMNUVHEOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
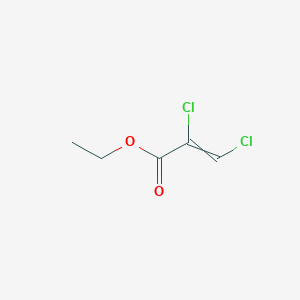


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
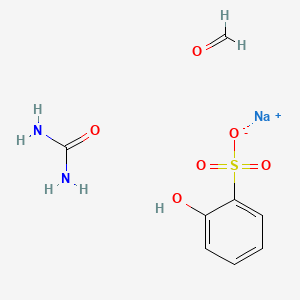
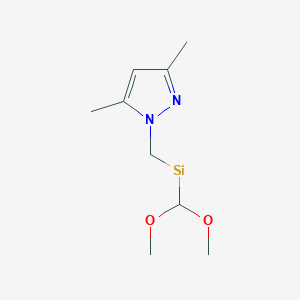
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
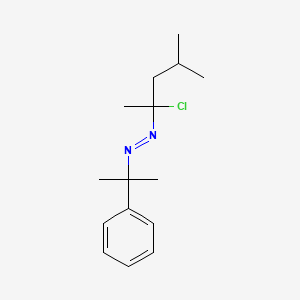
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)
